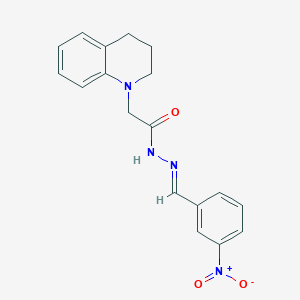

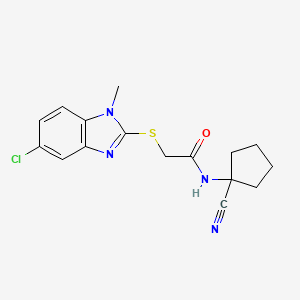

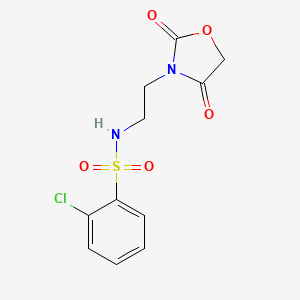

![molecular formula C14H15NO5S2 B2480403 Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 1022063-73-5](/img/structure/B2480403.png)

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method represents a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, highlighting a pivotal step in synthesizing such complex molecules (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been elucidated using single crystal X-ray diffraction. This analysis confirms the product's structure and provides insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Methyl 3-amino-2-thiophene carboxylate's reaction with orthoesters produces N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines or hydrazines, yield [3,2-d]4(3H)thieno- pyrimidinones, providing valuable insights into the compound's chemical reactivity and potential applications (Hajjem, Khoud, & Baccar, 2010).

Physical Properties Analysis

The physical properties of similar thiophene derivatives have been studied, such as their anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene shows pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in therapeutic applications (Thomas et al., 2017).

Chemical Properties Analysis

The synthesis and antibacterial activity of 2-[(methoxycarbonyl)methylene]cephalosporins, which include similar sulfonyl and carboxylate groups, exhibit significant in vitro Gram-positive antibacterial activity. This highlights the compound's chemical properties and potential applications in developing new antibiotics (Kim, Misco, Haynes, & Mcgregor, 1984).

Applications De Recherche Scientifique

Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has been studied for its role as a peroxisome proliferator‐activated receptor (PPAR) β/δ inverse agonist. The compound was part of a study to design and synthesize ligands with increased cellular activity compared to earlier versions. The research emphasized the potential of these compounds in physiological and pathophysiological processes, highlighting the importance of PPARβ/δ in these areas (Toth et al., 2016).

Synthesis Techniques

The compound has been a subject in the field of synthesis techniques. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates was described, involving a reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate. This research provides a route to synthesize 4-arylsulfonyl-3-carboxamidothiophenes, contributing to the broader understanding of organic synthesis methods (Stephens et al., 1999).

Anti-Proliferative Activity and Tumor Cell Selectivity

This compound has been part of research focusing on tumor-selective compounds. A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which includes variants of this compound, showed pronounced anti-proliferative activity in tumor cells, especially in leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. This indicates its potential in cancer research and treatment (Thomas et al., 2017).

Structural Studies

The compound has also been studied for its structural properties. For example, a study on the single crystal X-ray structure of a related compound provided insights into its chemical structure, which is essential for understanding its interactions and functions at the molecular level (Ramazani et al., 2011).

Safety and Hazards

Orientations Futures

Thiophene-based analogs, including “Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate”, have been attracting great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Mécanisme D'action

Target of Action

The primary targets of Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

It’s possible that it may be involved in various organic synthesis reactions as a reagent or intermediate

Result of Action

It’s possible that it may have potential applications in photoelectrochemical research as a photosensitizer and fluorescent dye precursor . .

Propriétés

IUPAC Name |

methyl 3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-15(10-4-6-11(19-2)7-5-10)22(17,18)12-8-9-21-13(12)14(16)20-3/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBSDPYSVGRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)